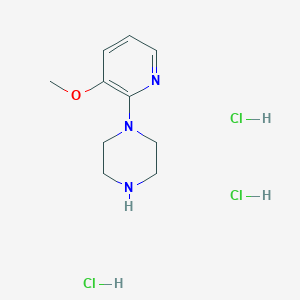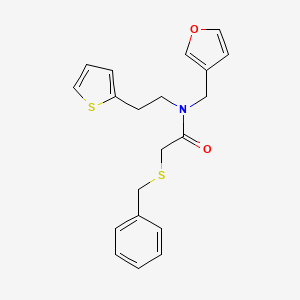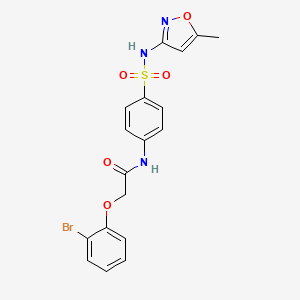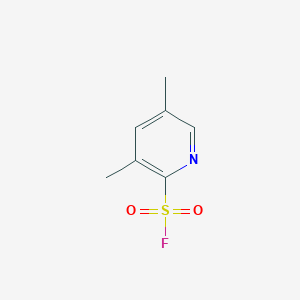![molecular formula C14H9F6N3OS B2699118 N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide CAS No. 306732-38-7](/img/structure/B2699118.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is a laboratory chemical . It has been used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Synthesis Analysis
Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Molecular Structure Analysis
The molecular structure of “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a 3,5-bis(trifluoromethyl)phenyl motif, which is used ubiquitously in H-bond catalysts .Chemical Reactions Analysis
“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” has been used extensively in promoting organic transformations . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Scientific Research Applications
Modulation of Drug Efficacy
A notable area of research involving this compound focuses on its role in modulating the efficacy of other drugs. For instance, studies have demonstrated that certain derivatives of this compound can enhance the therapeutic activity of fluorouracil (5-FU), a widely used anticancer drug. This enhancement is achieved through biochemical modulation, which optimizes the drug's action and potentially its safety profile as well. The concept of using one drug to enhance the action of another provides a strategic approach to cancer chemotherapy, highlighting the compound's value in therapeutic development (Martin & Kemeny, 1992).
Anti-inflammatory Potential
Further research has explored the anti-inflammatory potential of tetrahydropyrimidine derivatives, a class to which N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide belongs. These studies have indicated that such derivatives can exhibit significant in vitro anti-inflammatory activity, suggesting a pathway for the development of new anti-inflammatory agents. The findings underscore the importance of this compound class in the design and synthesis of molecules with potential therapeutic applications in inflammation and related disorders (Gondkar, Deshmukh, & Chaudhari, 2013).
Mechanism of Action
Target of Action
It is known that similar compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations .
Mode of Action
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide is believed to function as a catalyst in organic transformations . It is suggested that it activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It is known that similar compounds play a significant role in various organic transformations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3OS/c15-13(16,17)8-4-9(14(18,19)20)6-10(5-8)23-11(24)7-25-12-21-2-1-3-22-12/h1-6H,7H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOWNQZWRACJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)
![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)


![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)


![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)
![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)


![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)